s49076
描述
S-49076 是一种新型、强效的多种受体酪氨酸激酶抑制剂,专门针对 MET、AXL 和成纤维细胞生长因子受体 1、2 和 3。这些激酶参与各种细胞过程,包括增殖、迁移和存活。 这些激酶的异常活性与多种人类恶性肿瘤的肿瘤进展有关 .
作用机制
S-49076 通过抑制 MET、AXL 和成纤维细胞生长因子受体 1、2 和 3 的激酶活性来发挥其作用。 这种抑制阻断了这些受体的磷酸化,从而阻止了磷酸肌醇 3-激酶-AKT-雷帕霉素哺乳动物靶标和 RAS-RAF-MEK-ERK 等下游信号通路的激活 . 这会导致细胞增殖、迁移和存活减少 .
生化分析
Biochemical Properties
S49076 potently blocks the cellular phosphorylation of MET, AXL, and FGFRs and inhibits downstream signaling in vitro and in vivo . It interacts with these receptor tyrosine kinases (RTKs), which bind extracellular ligands to elicit cascades of recruitment and phosphorylation of downstream signaling proteins .
Cellular Effects
In cell models, this compound inhibits the proliferation of MET- and FGFR2-dependent gastric cancer cells, blocks MET-driven migration of lung carcinoma cells, and inhibits colony formation of hepatocarcinoma cells expressing FGFR1/2 and AXL . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the autophosphorylation and downstream signaling of MET, AXL, and FGFRs . It also inhibits the kinase activity of all tested clinically relevant mutated isoforms of MET and FGFR1/2 .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has shown a good pharmacokinetic/pharmacodynamic relationship for MET and FGFR2 inhibition following oral administration, which correlated well with impact on tumor growth .
Dosage Effects in Animal Models
In animal models, a significant growth delay of subcutaneous tumors was observed at 50 mg/kg bid oral this compound in non-MET dependent models and at 3 mg/kg bid oral this compound in the GTL16 MET-dependent model .
Metabolic Pathways
This compound is involved in the metabolic pathways of MET, AXL, and FGFRs . It interacts with these enzymes and can affect metabolic flux or metabolite levels .
Transport and Distribution
It is known that this compound potently blocks cellular phosphorylation of MET, AXL, and FGFRs, suggesting that it can reach these targets within cells .
Subcellular Localization
Given its role as a kinase inhibitor, it is likely to be found wherever its target kinases (MET, AXL, and FGFRs) are located within the cell .
准备方法
合成路线和反应条件
S-49076 的合成涉及多个步骤,包括形成关键中间体及其随后的偶联。 具体的合成路线为专有技术,但通常涉及使用标准有机合成技术,如亲核取代、缩合反应以及重结晶和色谱等纯化步骤 .
工业生产方法
S-49076 的工业生产可能涉及对合成路线的优化,以确保高产率和高纯度。 这包括放大反应条件,使用工业级溶剂和试剂,以及采用大规模纯化技术,如高效液相色谱 .
化学反应分析
反应类型
S-49076 经历各种化学反应,主要集中在其与激酶的相互作用。 它抑制 MET、AXL 和成纤维细胞生长因子受体的磷酸化,从而阻断下游信号通路 .
常用试剂和条件
该化合物通常用于细胞实验和体内研究。 常用试剂包括用于溶解的二甲基亚砜和各种用于在实验过程中维持生理 pH 值的缓冲液 .
形成的主要产物
科学研究应用
S-49076 在各种癌症模型中显示出强大的临床前活性。 它抑制 MET 和成纤维细胞生长因子受体 2 依赖性胃癌细胞的增殖,阻断 MET 驱动的肺癌细胞迁移,并抑制表达成纤维细胞生长因子受体 1 和 2 以及 AXL 的肝癌细胞的集落形成 . 它还与贝伐单抗联合研究,在结肠癌异种移植模型中显示出接近完全抑制肿瘤生长的效果 .
相似化合物的比较
类似化合物
奥拉替尼: 抑制血小板衍生生长因子受体和成纤维细胞生长因子受体 1。
ASP5878: 强效抑制重组成纤维细胞生长因子受体 1、2、3 和 4 的酪氨酸激酶活性。
鲁西替尼: 抑制血管内皮生长因子受体和成纤维细胞生长因子受体.
独特性
S-49076 的独特之处在于它能够强效抑制多种激酶,包括 MET、AXL 和成纤维细胞生长因子受体 1、2 和 3,在单独使用和与其他疗法联合使用时都具有强大的临床前活性 . 这种广谱抑制使其成为克服现有癌症疗法耐药性的有希望的候选药物 .
生物活性
S49076 is a novel ATP-competitive tyrosine kinase inhibitor that targets multiple receptor tyrosine kinases (RTKs), specifically MET, AXL, and FGFR1/2/3. This compound has garnered attention due to its potential therapeutic applications in various malignancies, particularly those exhibiting resistance to conventional therapies. The following sections detail its biological activity, including preclinical studies, clinical trials, and pharmacological properties.
This compound functions by inhibiting the autophosphorylation of MET, AXL, and FGFRs, thereby blocking their downstream signaling pathways. This inhibition is crucial as these kinases are implicated in tumor growth, migration, and angiogenesis. The specificity of this compound for these kinases was demonstrated through various assays:
- Kinase Binding Assays : this compound showed potent binding affinity for MET and FGFRs in vitro, with a significant reduction in cellular phosphorylation observed in treated cell lines .
- Cell Viability Assays : In monolayer cultures of gastric cancer cells dependent on MET and FGFR2, this compound significantly reduced cell viability .
Preclinical Studies
Preclinical evaluations have highlighted the efficacy of this compound in various tumor models:
These studies support the notion that this compound can effectively target tumors that rely on these RTKs for growth and survival.
Clinical Trials
This compound has undergone several clinical trials to assess its safety and efficacy:
Phase I Trials
A first-in-human phase I study evaluated the tolerability and pharmacokinetics of this compound in patients with advanced solid tumors. Key findings include:
- Dosage : Patients received doses ranging from 15 mg to 900 mg, with a recommended dose established at 600 mg once daily.
- Adverse Events : Drug-related adverse events were reported in 81.4% of patients, predominantly grade I-II .
- Pharmacodynamics : Intratumoral pharmacokinetic analysis indicated effective targeting of MET, AXL, and FGFR at the recommended dose .
Combination Studies
Further investigations have explored the combination of this compound with other therapies:
- With Bevacizumab : In colon carcinoma xenograft models, combining this compound with bevacizumab resulted in nearly complete tumor growth inhibition .
- With Gefitinib : A study combining this compound with gefitinib showed good tolerability but limited anti-tumor activity .
Case Studies
Several case studies have documented the application of this compound in specific patient populations:
- Glioblastoma Patients : A phase I/II study assessed this compound's safety in combination with bevacizumab for recurrent glioblastoma multiforme. Results indicated a tolerable safety profile and potential therapeutic benefit .
- EGFR TKI Resistant Tumors : Patients with tumors harboring T790M mutations exhibited sensitivity to this compound, suggesting its utility in overcoming resistance mechanisms .
属性
IUPAC Name |
3-[[(3Z)-3-[[4-(morpholin-4-ylmethyl)-1H-pyrrol-2-yl]methylidene]-2-oxo-1H-indol-5-yl]methyl]-1,3-thiazolidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S/c27-20-13-31-22(29)26(20)12-14-1-2-19-17(8-14)18(21(28)24-19)9-16-7-15(10-23-16)11-25-3-5-30-6-4-25/h1-2,7-10,23H,3-6,11-13H2,(H,24,28)/b18-9- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AREYWCZYVPSHGS-NVMNQCDNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CNC(=C2)C=C3C4=C(C=CC(=C4)CN5C(=O)CSC5=O)NC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CC2=CNC(=C2)/C=C\3/C4=C(C=CC(=C4)CN5C(=O)CSC5=O)NC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1265965-22-7 | |
Record name | S-49076 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1265965227 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | S-49076 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16821 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | S-49076 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65ZUU7MATU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。